Bradykinin, thr(6)-

Descripción general

Descripción

Bradykinin, thr(6)- is a peptide found in the venom of social and solitary wasps. This kinin, along with other bradykinin-like peptides, is known to cause irreversible paralysis in insects by presynaptic blockade of cholinergic transmission . It has been studied for its effects on the cholinergic system of mammals, although it does not exhibit the same activity as in insects .

Métodos De Preparación

Bradykinin, thr(6)- can be isolated from the venom of the Neotropical social wasp Polybia occidentalis . The peptide is identified and quantified using techniques such as electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) . Synthetic routes for bradykinin, thr(6)- involve solid-phase peptide synthesis, which allows for the precise assembly of the peptide chain .

Análisis De Reacciones Químicas

Metabolic Degradation Pathways

Thr⁶-BK exhibits enhanced metabolic stability compared to BK due to resistance to peptidases. Key degradation enzymes and their effects:

Enzymatic Hydrolysis

Experimental Data :

-

ACE Activity : Hydrolysis of BK by ACE is chloride-dependent (, ), while Thr⁶-BK shows slower kinetics due to steric hindrance at position 6 .

-

Half-Life : Thr⁶-BK persists for >2 hours in rat plasma vs. 30 minutes for BK .

Receptor Binding and Stability

Thr⁶-BK selectively activates B₂ receptors but with altered kinetics:

Binding Affinity

| Peptide | B₁ Receptor (IC₅₀) | B₂ Receptor (IC₅₀) |

|---|---|---|

| Bradykinin | >1,000 nM | 0.8 nM |

| Thr⁶-Bradykinin | >1,000 nM | 0.5 nM |

-

Mechanism : The Thr⁶ substitution enhances hydrophobic interactions with B₂ receptor residues, improving binding .

-

Stability : Resistance to ACE and neprilysin prolongs activity in vivo .

Chemical Modifications and Analogs

Thr⁶ substitution serves as a template for further analogs:

Example : RVA-Leu¹,Thr⁶-BK (Arg-Val-Ala-Leu-Pro-Gly-Phe-Thr-Pro-Phe-Arg)

Aplicaciones Científicas De Investigación

Bradykinin primarily functions through its interaction with B1 and B2 receptors, which are G-protein coupled receptors involved in numerous biological processes including vasodilation, increased vascular permeability, and modulation of pain pathways . The variant Thr(6) in RVA-Thr6-BK has been shown to alter the pharmacological profile of the peptide, affecting its agonistic and antagonistic properties on smooth muscle tissues.

Myotropic Effects

Research indicates that RVA-Thr6-BK exhibits significant myotropic activity on isolated rat smooth muscle preparations. Studies have demonstrated that this compound can increase contraction frequency in the bladder and uterus while also relaxing arterial smooth muscle . The substitution of leucine for arginine at position 4 (RVA-Leu1, Thr6-BK) alters its action from an agonist to an antagonist at BK receptors, showcasing the importance of amino acid composition in determining the functional outcomes of bradykinin-related peptides .

Therapeutic Applications

Bradykinin and its derivatives have potential therapeutic implications across various medical conditions:

- Cardiovascular Diseases : Bradykinin is known to induce vasodilation and lower blood pressure, making it a candidate for treating hypertension. Its receptor antagonists may also serve as cardioprotective agents .

- Inflammatory Disorders : The peptide's role in promoting inflammation suggests potential applications in managing conditions like arthritis or asthma where inflammation is a key component .

- Pain Management : By sensitizing TRPV1 receptors, bradykinin can lower pain thresholds, indicating its potential use in pain modulation therapies .

- Neuroprotective Effects : Studies have indicated that bradykinin may exert neuroprotective effects, suggesting applications in neurodegenerative diseases such as Alzheimer’s disease .

Myotropic Studies

A comprehensive study involving RVA-Thr6-BK demonstrated its ability to contract rat bladder and uterus tissues significantly more than its leucine-substituted counterpart. The findings indicated that at higher concentrations, RVA-Thr6-BK produced greater contractions than RVA-Leu1, Thr6-BK, suggesting a stronger agonistic effect on certain smooth muscle types .

In Vitro Toxicity Assessments

Both RVA-Thr6-BK and its analog were tested for cytotoxic effects on mammalian erythrocytes. Results showed no significant hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .

Interaction with Toll-like Receptors

Bradykinin has been shown to enhance the expression of Toll-like receptors (TLRs) in human gingival fibroblasts. This interaction may play a role in modulating immune responses and could be leveraged in therapies targeting inflammatory conditions .

Data Tables

Mecanismo De Acción

The mechanism of action of bradykinin, thr(6)- involves its interaction with cholinergic receptors in the nervous system. In insects, it causes irreversible paralysis by blocking cholinergic transmission at the presynaptic level . In mammals, however, it does not exhibit the same effect on cholinergic transmission . The molecular targets and pathways involved include cholinergic receptors and the associated signaling pathways .

Comparación Con Compuestos Similares

Bradykinin, thr(6)- is unique compared to other bradykinin-related peptides due to its specific amino acid sequence and its selective activity on the insect central nervous system . Similar compounds include other bradykinin-related peptides found in amphibian skin secretions, such as amolopkinin-GN1, amolopkinin-RK1, and ranakinin-MS1 . These peptides also exhibit bioactive properties but differ in their amino acid sequences and specific activities .

Actividad Biológica

Bradykinin, a nonapeptide involved in various physiological processes, exhibits significant biological activity, particularly in modulating vascular permeability, pain sensation, and inflammation. The variant Bradykinin, Thr(6)-, also known as Thr6-BK, has garnered attention for its unique pharmacological properties. This article explores the biological activity of Bradykinin, Thr(6)- through detailed research findings, case studies, and data tables.

Overview of Bradykinin

Bradykinin is produced from kininogen through the action of kallikrein and is primarily known for its role in the kinin-kallikrein system. It interacts with two main receptors: B1 and B2, both of which are G-protein-coupled receptors that mediate various physiological responses including vasodilation and pain modulation. The structure-activity relationship (SAR) of bradykinin variants is crucial for understanding their biological effects.

Biological Activity of Bradykinin, Thr(6)-

1. Pharmacological Properties

Bradykinin, Thr(6)- has been shown to exhibit both agonistic and antagonistic activities depending on the specific receptor interactions and structural modifications. Research indicates that:

- Agonistic Activity : In certain studies, Thr(6)-BK demonstrated effects similar to those of native bradykinin on isolated smooth muscle tissues. For instance, it increased contraction frequency in rat ileum preparations .

- Antagonistic Activity : Conversely, variants such as RVA-Thr6-BK have been reported to act as antagonists in specific contexts, inhibiting bradykinin-induced contractions in vascular smooth muscle .

Comparative Analysis of Bradykinin Variants

The following table summarizes the pharmacological effects of Bradykinin and its variants:

Case Studies

Case Study 1: COVID-19 and Bradykinin Storms

Recent research has highlighted the role of bradykinin storms in COVID-19 pathology. A study involving transgenic mouse models demonstrated that inhibition of bradykinin could alleviate severe inflammatory responses associated with COVID-19. The experiment involved administering icatibant (a bradykinin receptor antagonist) to observe its effects on morbidity and mortality in infected mice . Results indicated a significant reduction in symptoms when bradykinin activity was inhibited.

Case Study 2: Pain Modulation

In a study examining the anti-nociceptive properties of Thr(6)-BK, it was found that this variant exhibited potency approximately twice that of morphine when administered intracerebroventricularly (i.c.v.) in rat models. This suggests potential therapeutic applications for pain management .

Research Findings

Recent investigations into the structure-activity relationships of bradykinin variants have revealed that amino acid substitutions can significantly alter their biological activity:

- Substitution Effects : The substitution of arginine with leucine at position 4 transformed RVA-Thr6-BK from an agonist to an antagonist on rat ileum smooth muscle .

- Receptor Interactions : The interaction with B1 and B2 receptors is critical; variations in amino acid sequences can lead to differential receptor activation profiles .

Propiedades

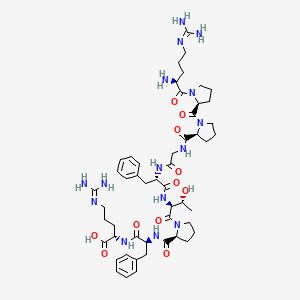

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H75N15O11/c1-30(67)41(48(75)65-25-11-20-38(65)45(72)62-36(28-32-15-6-3-7-16-32)42(69)61-34(49(76)77)18-9-23-58-51(55)56)63-43(70)35(27-31-13-4-2-5-14-31)60-40(68)29-59-44(71)37-19-10-24-64(37)47(74)39-21-12-26-66(39)46(73)33(52)17-8-22-57-50(53)54/h2-7,13-16,30,33-39,41,67H,8-12,17-29,52H2,1H3,(H,59,71)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,76,77)(H4,53,54,57)(H4,55,56,58)/t30-,33+,34+,35+,36+,37+,38+,39+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEENLDNPNYUZAH-AVMIMLMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H75N15O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210117 | |

| Record name | Bradykinin, thr(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1074.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-63-4 | |

| Record name | Bradykinin, thr(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin, thr(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.